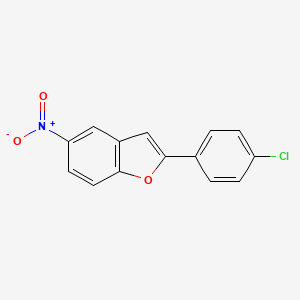
Benzofuran,2-(4-chlorophenyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran,2-(4-chlorophenyl)-5-nitro- is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran compounds are characterized by a fused benzene and furan ring structure. This particular compound has a 4-chlorophenyl group and a nitro group attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran,2-(4-chlorophenyl)-5-nitro- typically involves the cyclization of appropriate precursors. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with various substituents.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher product yields . Additionally, photochemical synthesis has been explored for the production of complex benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzofuran,2-(4-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated benzofurans, and sulfonated benzofurans. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Benzofuran,2-(4-chlorophenyl)-5-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of benzofuran,2-(4-chlorophenyl)-5-nitro- involves its interaction with specific molecular targets. For example, some benzofuran derivatives inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in cancer progression . The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without any substituents.
2-(4-Chlorophenyl)benzofuran: Lacks the nitro group.
5-Nitrobenzofuran: Lacks the 4-chlorophenyl group.
Uniqueness
Benzofuran,2-(4-chlorophenyl)-5-nitro- is unique due to the presence of both the 4-chlorophenyl and nitro groups, which confer distinct biological activities and chemical reactivity. The combination of these substituents enhances the compound’s potential as a lead compound for drug development and other applications .
Properties
Molecular Formula |
C14H8ClNO3 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-nitro-1-benzofuran |
InChI |
InChI=1S/C14H8ClNO3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16(17)18)5-6-13(10)19-14/h1-8H |
InChI Key |
UCNZFGAEHQECNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















